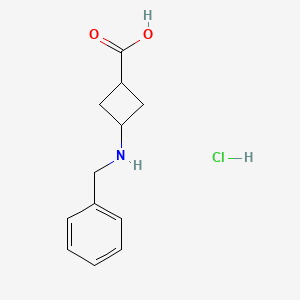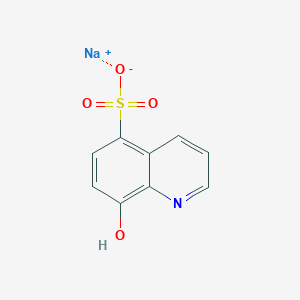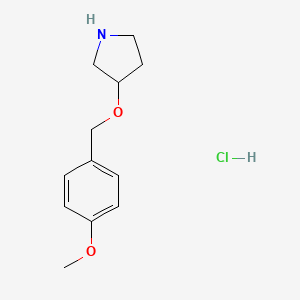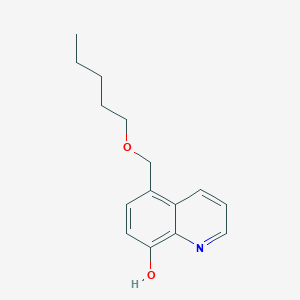
5-((Pentyloxy)methyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Pentyloxy)methyl)quinolin-8-ol: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinoline core with a pentyloxy methyl group attached at the 5th position and a hydroxyl group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pentyloxy)methyl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Alkylation: The hydroxyl group at the 8th position of quinolin-8-ol is protected using a suitable protecting group.
Introduction of Pentyloxy Methyl Group: The protected quinolin-8-ol is then subjected to alkylation with pentyloxy methyl chloride in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Pentyloxy)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The pentyloxy methyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Applications De Recherche Scientifique
5-((Pentyloxy)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of diseases such as malaria and leishmaniasis due to its antiparasitic properties.
Industry: The compound is used in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-((Pentyloxy)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antiparasitic Activity: It inhibits the heme detoxification pathway in parasites, leading to the accumulation of toxic heme and parasite death.
Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: The parent compound with a hydroxyl group at the 8th position.
5-Alkoxyquinolines: Compounds with various alkoxy groups at the 5th position.
8-Hydroxyquinoline Derivatives: Compounds with different substituents at various positions on the quinoline ring.
Uniqueness
5-((Pentyloxy)methyl)quinolin-8-ol is unique due to the presence of the pentyloxy methyl group at the 5th position, which imparts distinct physicochemical properties and biological activities compared to other quinoline derivatives. This structural modification enhances its lipophilicity, making it more effective in crossing biological membranes and reaching its molecular targets.
Propriétés
Numéro CAS |
7545-60-0 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
5-(pentoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-10-18-11-12-7-8-14(17)15-13(12)6-5-9-16-15/h5-9,17H,2-4,10-11H2,1H3 |
Clé InChI |
PLDIRFJFZHYJRX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867542.png)

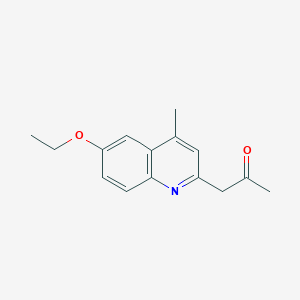



![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)

